5-methyl-1H-indazol-7-amine 5-methyl-1H-indazol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002319
InChI: InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

5-methyl-1H-indazol-7-amine

CAS No.:

Cat. No.: VC16002319

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1H-indazol-7-amine -

Specification

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 5-methyl-1H-indazol-7-amine
Standard InChI InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11)
Standard InChI Key FFBDLCRXBHZDQQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)N)NN=C2

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 5-methyl-1H-indazol-7-amine is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its IUPAC name is 5-methyl-1H-indazol-7-amine, and it exists as a tautomer with the 2H-indazole form (5-methyl-2H-indazol-7-amine) . Key structural features include:

  • A planar indazole core with a methyl substituent at position 5.

  • An amine group (-NH₂) at position 7, which enhances hydrogen-bonding potential.

The compound’s SMILES representation is CC1=C2C(=CC(=C1)N)N=NC2, reflecting its fused bicyclic system and substituent positions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-methyl-1H-indazol-7-amine typically involves cyclization strategies. One common method includes:

  • Cyclization of 2-Azido-Benzaldehyde Derivatives:

    • Reaction of 2-azido-5-methylbenzaldehyde with ammonia or ammonium acetate under reductive conditions (e.g., using hydrogen and palladium catalysts).

    • This approach yields the indazole core while introducing the amine group via in situ reduction.

  • Metal-Catalyzed Reactions:

    • Copper- or silver-catalyzed cyclization of substituted aryl azides with amines, as reported for similar indazole derivatives.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented method involves:

  • Continuous-Flow Reactors: Enabling high-throughput synthesis under controlled temperature and pressure .

  • Catalytic Hydrogenation: Using Raney nickel or palladium on carbon to reduce intermediate nitro groups to amines.

Industrial and Material Science Applications

Agrochemical Development

The amine and methyl groups make this compound a candidate for synthesizing herbicides and fungicides. Its derivatives can act as enzyme inhibitors in plant pathogens, enhancing crop resilience .

Dye and Pigment Synthesis

Indazole derivatives contribute to azobenzene-based dyes, where the amine group facilitates coupling reactions. Applications include:

  • Textile Dyes: Providing UV stability and color fastness.

  • Photochromic Materials: Used in smart lenses and optical storage devices .

Comparative Analysis with Analogous Compounds

CompoundCAS NumberMolecular FormulaKey DifferencesBiological Activity
5-Methyl-1H-indazol-7-amine97990-19-7C₈H₉N₃Methyl at C5, amine at C7Kinase inhibition (predicted)
7-Methyl-1H-indazol-5-amine844882-18-4C₈H₉N₃Methyl at C7, amine at C5Antitumor (IC₅₀ = 12 μM)
1H-Indazole271-44-3C₇H₆N₂Unsubstituted indazole coreBase structure for drug design

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Position-specific functionalization requires precise control to avoid regioisomeric byproducts.

  • Pharmacological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.

  • Targeted Delivery Systems: Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies.

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